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Compound of Interest

Compound Name: DASA-58

Cat. No.: B606943 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the metabolic

effects induced by DASA-58, a potent allosteric activator of pyruvate kinase M2 (PKM2). It is

designed to furnish researchers and drug development professionals with detailed

experimental methodologies and quantitative data to facilitate further investigation into DASA-
58's therapeutic potential.

Introduction: The Role of DASA-58 in Cancer
Metabolism
Cancer cells exhibit a distinct metabolic phenotype characterized by a preference for aerobic

glycolysis, a phenomenon known as the Warburg effect.[1] Pyruvate kinase M2 (PKM2), a key

enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch.[1] In its less

active dimeric form, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting

rapid cell proliferation.[2] DASA-58 is a small molecule activator that promotes the formation of

the more active tetrameric form of PKM2.[3][4] This activation reverses the Warburg effect,

leading to a significant reprogramming of cancer cell metabolism. This guide explores the

multifaceted effects of DASA-58, detailing its impact on key metabolic pathways and providing

the necessary technical information for its study.

Mechanism of Action of DASA-58
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DASA-58 functions as a specific and potent allosteric activator of PKM2. It binds to the subunit

interface of PKM2, a site distinct from that of the endogenous activator fructose-1,6-

bisphosphate (FBP). This binding stabilizes the tetrameric conformation of the enzyme, leading

to a constitutively active state that is resistant to inhibition by phosphotyrosine signaling. The

activation of PKM2 by DASA-58 enhances the conversion of phosphoenolpyruvate (PEP) to

pyruvate, thereby accelerating the final step of glycolysis.

Key Metabolic Effects of DASA-58
The activation of PKM2 by DASA-58 triggers a cascade of metabolic changes within cancer

cells. These alterations primarily involve a shift in the balance between glycolysis and oxidative

phosphorylation.

Enhanced Glycolysis and Lactate Production
Treatment with DASA-58 leads to a significant increase in the rate of glycolysis. This is

evidenced by elevated levels of extracellular acidification (ECAR) and increased production

and secretion of lactate. This effect has been observed in various cancer cell lines, including

breast and prostate cancer. The increased glycolytic flux is a direct consequence of the

enhanced enzymatic activity of PKM2.

Reduced Mitochondrial Respiration
Concurrently with the increase in glycolysis, DASA-58 treatment is associated with a reduction

in mitochondrial oxygen consumption. This suggests a metabolic shift away from oxidative

phosphorylation. Importantly, this reduction in oxygen consumption is not due to direct

mitochondrial damage. Instead, the increased conversion of pyruvate to lactate by the

activated PKM2 limits the availability of pyruvate for entry into the tricarboxylic acid (TCA) cycle

and subsequent oxidative phosphorylation.

Activation of AMPK Signaling and Depletion of TXNIP
DASA-58 treatment leads to a decrease in intracellular ATP levels, which in turn activates

AMP-activated protein kinase (AMPK), a key cellular energy sensor. This is observed through

the increased phosphorylation of AMPK at threonine 172. Furthermore, DASA-58 causes a

reduction in the levels of thioredoxin-interacting protein (TXNIP), an intracellular glucose
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sensor. This depletion is likely a consequence of the reduced levels of upstream glycolytic

intermediates.

Quantitative Data on Metabolic Alterations
The following tables summarize the quantitative effects of DASA-58 on key metabolic

parameters in various cancer cell lines.

Table 1: Effect of DASA-58 on Extracellular Lactate Levels

Cell Line
DASA-58
Concentration
(µM)

Treatment
Duration (h)

Fold Change
in Extracellular
Lactate

Reference

MCF7 30 72 Increased

MDA-MB-231 30 72 Increased

T47-D 30 72 Increased

HCC1443 30 72 Increased

MDA-MB-468 30 72 Increased

H1299 40 Overnight Decreased

RPMI 8226 40 Not Specified Decreased

Note: The direction of change in lactate levels may vary depending on the cell line and

experimental conditions.

Table 2: Effect of DASA-58 on Oxygen Consumption Rate (OCR)
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Cell Line
DASA-58
Concentration
(µM)

Treatment
Duration

Effect on OCR Reference

MCF7 15, 30 Not Specified Decreased

MDA-MB-231 15, 30 Not Specified Decreased

T47-D 15, 30 Not Specified Decreased

HCC1443 15, 30 Not Specified Decreased

MDA-MB-468 15, 30 Not Specified Decreased

Table 3: Effect of DASA-58 on Extracellular Acidification Rate (ECAR)

Cell Line
DASA-58
Concentration
(µM)

Treatment
Duration

Effect on
ECAR

Reference

Breast Cancer

Cell Lines
30, 60 0-72 h Increased

Prostate Cancer

Cell Lines
Not Specified Not Specified Increased

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

effects of DASA-58.

Cell Culture and DASA-58 Treatment
Cell Lines: Breast cancer cell lines (MCF7, MDA-MB-231, T47-D, HCC1443, MDA-MB-468),

lung cancer cell line (H1299), and multiple myeloma cell line (RPMI 8226) can be used.

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or

RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/product/b606943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DASA-58 Preparation: DASA-58 is dissolved in dimethyl sulfoxide (DMSO) to prepare a

stock solution (e.g., 10 mM). The stock solution is further diluted in culture medium to

achieve the desired final concentrations (e.g., 15 µM, 30 µM, 40 µM, 60 µM). A vehicle

control (DMSO) should be used in all experiments.

Immunoblotting
This protocol is for assessing the protein levels of PKM2, phospho-AMPK (Thr172), total

AMPK, and TXNIP.

Cell Lysis: After treatment with DASA-58, cells are washed with ice-cold PBS and lysed in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay kit.

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated

by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride

(PVDF) membrane.

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum

albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room

temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

Recommended primary antibodies and dilutions are:

Rabbit anti-PKM2 (1:1000)

Rabbit anti-phospho-AMPKα (Thr172) (1:1000)

Rabbit anti-AMPKα (1:1000)

Rabbit anti-TXNIP (1:1000)

Mouse anti-β-actin (1:5000) as a loading control.

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with

HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein

bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Seahorse XF Analyzer Assay for Metabolic Flux Analysis
This protocol is for the real-time measurement of OCR and ECAR using a Seahorse XF

Analyzer.

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate at an optimized

density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.

Assay Preparation: On the day of the assay, the cell culture medium is replaced with

Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the

plate is incubated in a non-CO2 incubator at 37°C for 1 hour. The sensor cartridge is

hydrated with Seahorse XF Calibrant overnight.

Mito Stress Test: A Seahorse XF Cell Mito Stress Test is performed according to the

manufacturer's instructions. Briefly, OCR and ECAR are measured sequentially after the

injection of:

DASA-58 or Vehicle: To measure the immediate effect of the compound.

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

FCCP: A protonophore that uncouples oxygen consumption from ATP production, to

measure maximal respiration.

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration

and measure non-mitochondrial oxygen consumption.

Data Analysis: The data is analyzed using the Seahorse Wave software to determine key

metabolic parameters.

Extracellular Lactate Measurement
Sample Collection: After DASA-58 treatment for the desired duration, the cell culture

medium is collected.

Lactate Assay: The concentration of lactate in the medium is measured using a lactate assay

kit according to the manufacturer's protocol.
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Normalization: The lactate concentration is normalized to the total protein content or cell

number in the corresponding well.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DASA-58 and the

general workflows for the experimental protocols described above.

DASA-58 PKM2 (Dimer)
(Less Active)

activates PKM2 (Tetramer)
(Active)

promotes
tetramerization Glycolysisenhances

Pyruvate

ATP

generates (less)

Upstream Glycolytic
Intermediates

depletes

Lactate

increased
conversion

TCA Cycle &
OxPhos

reduced entry
generates (more)

AMPK

inhibits
(high levels) p-AMPK (Active)

activated by
low ATP

TXNIPreduces

Click to download full resolution via product page

Caption: DASA-58 signaling pathway in cancer cells.
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Caption: Experimental workflow for immunoblotting.
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Caption: Experimental workflow for Seahorse XF assay.
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Conclusion
DASA-58 represents a promising therapeutic agent that targets the metabolic plasticity of

cancer cells. By activating PKM2, it effectively reverses the Warburg effect, leading to a

metabolic state that is less favorable for tumor growth. The multifaceted metabolic

reprogramming induced by DASA-58, including the enhancement of glycolysis, reduction of

mitochondrial respiration, and activation of AMPK signaling, underscores its potential as a

standalone or combination therapy. The detailed protocols and quantitative data presented in

this guide are intended to serve as a valuable resource for the scientific community to further

explore and harness the therapeutic potential of DASA-58.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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